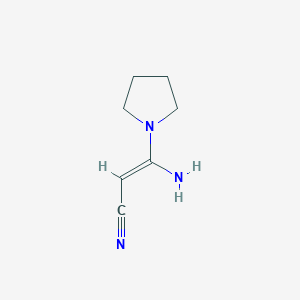

3-Amino-3-(1-pyrrolidinyl)acrylonitrile

Description

Significance of Enaminonitriles in Synthetic Chemistry

Enaminonitriles are a class of organic compounds characterized by an amino group and a cyano group attached to a double bond. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable precursors in organic synthesis. The enamine moiety can act as a nucleophile, while the nitrile group can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The versatility of β-enaminonitriles is particularly evident in their widespread use for the construction of diverse heterocyclic compounds such as pyrimidines, pyridines, pyrazoles, and isoxazoles. google.comgoogleapis.com The Thorpe-Ziegler reaction, a classical organic reaction, exemplifies the utility of dinitriles in synthesizing cyclic ketones and enamines, highlighting the fundamental importance of the nitrile group in cyclization reactions. wikipedia.org The ability of enaminonitriles to react with both electrophiles and nucleophiles makes them powerful tools for medicinal chemists and material scientists.

Relevance of Pyrrolidine (B122466) Architectures in Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts. nih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets, such as enzymes and receptors.

The pyrrolidine nucleus is found in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, and in numerous synthetic drugs. masterorganicchemistry.com Its incorporation into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, and can introduce chirality, which is often critical for biological activity. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," further contributes to its value in designing molecules with precise spatial arrangements of functional groups. nih.gov

Historical Context of 3-Aminoacrylonitrile Derivatives in Chemical Synthesis

The study of aminoacrylonitrile derivatives has a rich history rooted in the fundamental exploration of organic reactions. The development of synthetic methods for these compounds has been closely linked to the broader advancements in nitrile and amine chemistry. Early investigations into the reactivity of nitriles, such as the Thorpe reaction discovered by Jocelyn Field Thorpe, laid the groundwork for the synthesis of enaminonitriles. wikipedia.org

The synthesis of simple α-aminonitriles via the Strecker synthesis, a two-step procedure involving the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, has been a cornerstone of amino acid synthesis for over a century. masterorganicchemistry.com Over time, various methods have been developed for the synthesis of β-aminoacrylonitrile and its derivatives. For instance, the reaction of acrylonitrile (B1666552) with ammonia can yield β-aminopropionitrile. The synthesis of 3-aminocrotononitrile (B73559) through the dimerization of acetonitrile (B52724) in the presence of a strong base like sodium amide further illustrates the historical efforts to construct these valuable building blocks. These foundational studies have paved the way for the synthesis of more complex derivatives like 3-Amino-3-(1-pyrrolidinyl)acrylonitrile.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-amino-3-pyrrolidin-1-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-3-7(9)10-5-1-2-6-10/h3H,1-2,5-6,9H2/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCLWILRXDULKY-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C(=C/C#N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Reactions at the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule, activated by the adjacent amino and pyrrolidinyl groups, is the primary site for various addition and substitution reactions.

As a class of compounds, enamines feature an electron-rich carbon-carbon double bond due to resonance donation from the nitrogen lone pair. nih.gov This makes them potent nucleophiles. In 3-Amino-3-(1-pyrrolidinyl)acrylonitrile, the α-carbon (the carbon atom of the C=C bond not attached to the nitrogen atoms) is particularly nucleophilic and is susceptible to attack by a wide range of electrophiles. masterorganicchemistry.com Electrophiles are electron-deficient species that readily accept an electron pair to form a new covalent bond. masterorganicchemistry.com

The general mechanism involves the attack of the α-carbon on an electrophile (E+), leading to the formation of an iminium ion intermediate. This intermediate is then typically neutralized by loss of a proton or subsequent reaction steps.

Conversely, for a nucleophilic attack to occur at the double bond, the electrophilicity of the β-carbon must be enhanced. This can be achieved by protonating the molecule, which makes the subsequent displacement of a leaving group, such as the pyrrolidine (B122466), more feasible. libretexts.org A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.comlibretexts.org The stability of the leaving group is a critical factor; it must be a weak base to be displaced effectively. libretexts.org

Table 1: General Reactivity at the Acrylonitrile Moiety

| Reaction Type | Attacking Species | Reactive Site on Acrylonitrile Moiety | Key Characteristics |

|---|---|---|---|

| Electrophilic Addition | Electrophile (e.g., alkyl halides, acyl chlorides) | α-carbon | Driven by the electron-rich nature of the enamine double bond. nih.gov |

Isothiocyanates (R-N=C=S) are heterocumulenes that possess an electrophilic carbon atom, making them reactive towards nucleophiles. scispace.com The primary amino group of this compound can act as a nucleophile, attacking the central carbon of an isothiocyanate. This reaction leads to the formation of a thiourea (B124793) derivative, which in this specific context is an N-acrylthioamide.

The reaction proceeds via the nucleophilic addition of the amino group to the isothiocyanate's carbon atom, followed by a proton transfer to the nitrogen atom of the isothiocyanate. This pathway is a common method for synthesizing thiourea-containing compounds. In studies with analogous enaminonitriles, such as the malononitrile (B47326) dimer, reaction with isothiocyanates readily yields substituted pyridines or thiopyrans after initial adduct formation and subsequent cyclization. scispace.comresearchgate.net For this compound, the initial, non-cyclized product would be the corresponding acrylthioamide.

Cyclization and Heterocycle Formation Reactions

The multifunctional nature of this compound makes it an excellent substrate for constructing various heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. researchgate.net Enamines, with their C=C double bond, can serve as dipolarophiles in these reactions. researchgate.net The success of such cycloadditions is heavily dependent on the electronic properties and frontier molecular orbitals (HOMO-LUMO) of both the enamine and the 1,3-dipole. researchgate.net

While enamines are known to participate in cycloaddition reactions, the high electron density of the double bond in this compound can present challenges. nih.gov Many common 1,3-dipoles, such as azides and nitrile oxides, react efficiently with electron-deficient or strained alkenes. The interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of a very electron-rich enamine and the HOMO of some 1,3-dipoles may be repulsive, or the energy gap to the Lowest Unoccupied Molecular Orbital (LUMO) may not be favorable for a concerted reaction. This can lead to a lack of reactivity or the prevalence of alternative, non-cycloaddition pathways. Therefore, cycloadditions with this specific substrate may be considered "attempted," as success is not guaranteed and is highly dependent on the choice of the 1,3-dipole.

One of the most significant transformations of this compound is its conversion to pyrazole (B372694) derivatives. The synthesis of 3(5)-aminopyrazoles is commonly achieved through the condensation of hydrazines with α,β-unsaturated nitriles that possess a good leaving group at the β-position. chim.it In this molecule, the pyrrolidinyl group serves as an effective leaving group.

The reaction is initiated by the nucleophilic attack of a hydrazine (B178648) molecule at the β-carbon of the acrylonitrile moiety. This is followed by the elimination of pyrrolidine and an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine leads to the aromatic 3-aminopyrazole (B16455) ring. This method is a robust and widely used strategy for synthesizing substituted pyrazoles, which are important scaffolds in drug discovery. chim.ityoutube.com The reaction of phenyl hydrazines with similar 3-amino-acrylonitrile derivatives is a known route to 3-amino-1-phenyl-pyrazoles. google.com

Table 2: Pyrazole Formation Pathway

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by hydrazine at the β-carbon. | Addition Intermediate |

| 2 | Elimination of the pyrrolidine leaving group. | α,β-Unsaturated Hydrazone |

| 3 | Intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon. | Cyclic Imine |

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to produce a cyclic α-cyanoenamine. wikipedia.orgsynarchive.com Upon acidic hydrolysis, this intermediate is converted into a cyclic ketone. buchler-gmbh.comchem-station.com This reaction is a powerful tool for forming rings, particularly those with 5 to 8 members. chem-station.com

While this compound itself is not a dinitrile and will not undergo a classic Thorpe-Ziegler reaction, the reaction is highly relevant for analogous systems. For instance, if a nitrile-containing substituent were attached to the pyrrolidine nitrogen, the resulting molecule would be a dinitrile. In such an analogous compound, treatment with a strong base (e.g., sodium ethoxide) could induce deprotonation at the carbon alpha to one of the nitrile groups. mdpi.com This carbanion could then attack the second nitrile group intramolecularly, leading to the formation of a bicyclic imine, which would tautomerize to the stable bicyclic enamine, in a direct application of the Thorpe-Ziegler cyclization.

Functional Group Interconversions Involving the Amino and Nitrile Groups

The amino and nitrile groups in this compound are the primary sites of chemical transformations, often reacting in a concerted manner to form new cyclic structures. These reactions are fundamental to the synthesis of a variety of heterocyclic compounds, most notably substituted pyrimidines.

One of the most well-documented transformation pathways for this compound is its use as a key building block in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to function as inhibitors for various kinases. For instance, in the synthesis of 2-amino-pyrrolo[2,3-d]pyrimidines, which have been identified as a novel class of Aurora-A kinase inhibitors, this compound or similar enamines serve as a crucial starting material. The transformation typically involves a cyclocondensation reaction where the amino group and the nitrile group of the acrylonitrile derivative react with a suitable reagent, such as a guanidine (B92328) or a substituted guanidine, to form the pyrimidine (B1678525) ring.

The general reactivity of the amino group as a nucleophile allows for reactions such as acylation and the formation of thioureas. For example, the reaction of an amino group with an isothiocyanate leads to the formation of a thiourea derivative. nih.govnih.govorganic-chemistry.org This type of reaction is a common strategy for introducing new functionalities and building more complex molecular architectures. nih.gov

The nitrile group, on the other hand, can undergo hydrolysis under acidic or basic conditions to form an amide or a carboxylic acid. geniusjournals.org Enzymatic hydrolysis using nitrile hydratase offers a milder alternative for the selective conversion of nitriles to amides. pu-toyama.ac.jp Furthermore, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

While these individual transformations of amino and nitrile groups are well-established in organic chemistry, for this compound specifically, the literature predominantly highlights its role in reactions where both groups participate in the formation of heterocyclic rings.

A significant application of this compound is in the synthesis of 4-aminopyrimidine (B60600) derivatives. These structures are important components of various biologically active molecules, including thiamine (B1217682) (Vitamin B1) and certain antimicrobial agents. The synthesis often involves the reaction of this compound with amidines or other C1-N building blocks, leading to the formation of the pyrimidine ring through the incorporation of the amino and nitrile functionalities.

The following table summarizes the key transformation pathways involving the functional groups of this compound, with a focus on the formation of pyrimidine-based structures, as this represents the most extensively documented reactivity for this specific compound.

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| This compound | Guanidine derivatives | 2,4-Diaminopyrrolo[2,3-d]pyrimidines | Cyclocondensation |

| This compound | Amidines | Substituted 4-Aminopyrimidines | Cyclocondensation |

| This compound | Isothiocyanates | N-(2-cyano-1-(pyrrolidin-1-yl)vinyl)thioureas | Addition |

Table 1: Key Functional Group Transformations of this compound

Strategic Applications of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile As a Synthetic Intermediate

Precursor for Substituted Pyrroles and Pyridines

The unique reactivity of 3-amino-3-(1-pyrrolidinyl)acrylonitrile also allows for its use as a precursor in the synthesis of highly substituted monocyclic heterocycles such as pyrroles and pyridines.

Polyfunctional pyrrole (B145914) derivatives are valuable intermediates in organic synthesis and are found in numerous pharmaceuticals, including atorvastatin (B1662188) and sunitinib. pharmaguideline.com A primary method for synthesizing these compounds from β-enaminonitriles is the Thorpe-Ziegler cyclization. researchgate.net This reaction involves the N-alkylation of the enaminonitrile with various α-halo carbonyl compounds, followed by base-catalyzed intramolecular cyclization onto the nitrile group.

The reaction of a β-enaminonitrile with different α-haloketones can lead to a variety of substitution patterns on the final pyrrole ring, making this a highly adaptable synthetic route. For instance, using chloroacetonitrile (B46850) yields a diaminopyrrole, while using an α-bromoacetophenone yields an aminobenzoylpyrrole. researchgate.net The efficiency of the reaction can be enhanced by using triethylamine (B128534) as the base. researchgate.net

Table 2: Synthesis of Polyfunctionalized 3-Aminopyrroles via Thorpe-Ziegler Cyclization

| β-Enaminonitrile Substrate | α-Halo Reagent | Base / Solvent | Resulting Pyrrole Derivative | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3-Anilino-2-phenylacrylonitrile | Chloroacetonitrile | Triethylamine | 3,5-Diamino-4-phenylpyrrole-2-carbonitrile | 70 | researchgate.net |

| 3-Anilino-2-phenylacrylonitrile | Chloroacetone | Triethylamine | 3-Amino-5-methyl-4-phenyl-1H-pyrrole-2-carbonitrile | 86 | researchgate.net |

| 3-Anilino-2-phenylacrylonitrile | Ethyl bromoacetate | Triethylamine | Ethyl 3-amino-5-imino-4-phenyl-4,5-dihydro-1H-pyrrole-2-carboxylate | 76 | researchgate.net |

Note: This table is based on representative reactions of β-enaminonitriles as described in the cited literature.

The synthesis of substituted pyridines is of great interest due to their prevalence in agrochemicals and pharmaceuticals. While classical methods like the Hantzsch pyridine (B92270) synthesis typically produce symmetrical dihydropyridines, enaminones and enaminonitriles offer routes to unsymmetrical structures. youtube.com

A relevant strategy involves the reaction of a related enaminone, 3-dimethylamino-2-formyl acrylonitrile (B1666552), with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov The resulting adducts can then undergo cyclization in the presence of an aromatic amine and a base to produce highly substituted and unsymmetrical pyridin-2(1H)-one derivatives. nih.gov This approach demonstrates how the enamine functionality can be leveraged to build the pyridine ring through a sequence of substitution and cyclization, offering a pathway to structures that are not easily accessible through traditional condensation reactions.

Utility in the Assembly of Complex Molecular Architectures

The heterocyclic scaffolds derived from this compound serve as crucial building blocks for more complex molecular architectures, particularly in the field of medicinal chemistry.

The pyrrolo[3,2-d]pyrimidine (9-deazapurine) core is a privileged structure in drug design. nih.govnih.gov It is featured in small molecule inhibitors of various enzymes, including kinases, purine (B94841) nucleoside phosphorylase (PNP), and dihydrofolate reductase (DHFR). nih.gov Modifications at the N5 position of the pyrrole ring have been shown to modulate the biological activity of these compounds, leading to potent antiproliferative agents that can act as DNA alkylators. nih.gov Similarly, the related pyrrolo[2,3-d]pyrimidine scaffold is a key component in numerous clinical drugs with anti-inflammatory, antitumor, and antibacterial properties. nih.gov

The polyfunctionalized pyrroles synthesized from enaminonitriles are also highly valuable. Their multiple reactive sites allow for further elaboration into more complex structures. pharmaguideline.com The presence of amino, cyano, or carbonyl groups on the pyrrole ring enables subsequent reactions to build larger systems or to introduce pharmacophores necessary for biological activity. This versatility makes them key intermediates in the synthesis of a wide range of natural products and pharmaceutical agents. pharmaguideline.comrsc.org

Mechanistic Elucidation of Reactions Involving 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Reaction Mechanism Investigations for Enaminonitrile Transformations

Enaminonitriles are versatile intermediates in organic synthesis, primarily used for constructing a wide array of heterocyclic compounds such as pyrimidines, pyridines, and pyrazoles. nih.govnih.gov The transformations of 3-Amino-3-(1-pyrrolidinyl)acrylonitrile are rooted in the reactivity of the β-enaminonitrile scaffold.

Investigations into the formation of β-enaminonitriles often point to a base-catalyzed self-condensation of nitriles, a variant of the Thorpe-Ziegler reaction. nih.govresearchgate.net A plausible mechanism for such transformations involves several key steps. The process is typically initiated by a strong base, such as an alkali metal hydride or alkoxide, which deprotonates the α-carbon of a nitrile, generating a highly nucleophilic cyanoalkylide anion. This anion then attacks the electrophilic carbon of a second nitrile molecule to form an intermediate imine species. Subsequent tautomerization or further reaction leads to the final enaminonitrile product. nih.gov The reaction conditions, particularly temperature and the nature of the base, can be controlled to favor the formation of the enaminonitrile over other potential products like pyrimidines. nih.govrsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating these reaction pathways. researchgate.netrsc.orgnih.gov DFT calculations help to map the potential energy surface of the reaction, identify transition states, and calculate the activation energies for different proposed steps. For instance, in the synthesis of related tetrahydrobenzo[b]thiophene derivatives from a β-enaminonitrile scaffold, DFT studies were used to understand the reactivity and were found to be in good agreement with the experimental outcomes. rsc.orgnih.gov These theoretical models can rationalize the influence of electronic effects, steric hindrance, and intramolecular interactions on the reaction course. researchgate.net

| Step | Description | Key Species Involved | Influencing Factors |

|---|---|---|---|

| 1. Deprotonation | A strong base abstracts an α-proton from a nitrile molecule. | Nitrile, Strong Base (e.g., LiHMDS, KOBut) | Base strength, Solvent polarity |

| 2. Nucleophilic Attack | The resulting carbanion (cyanoalkylide anion) attacks the electrophilic carbon of another nitrile molecule. | Cyanoalkylide anion, Nitrile | Electronic properties of the nitrile |

| 3. Intermediate Formation | Formation of an intermediate imine anion. | Imine anion | Steric hindrance around the nitrile group |

| 4. Tautomerization/Protonation | The imine anion undergoes tautomerization or is protonated during workup to yield the stable enaminonitrile. | Imine anion, Proton source | Reaction temperature, Workup conditions |

Studies on Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. For an alkene like this compound, which is polarized by an electron-donating group (pyrrolidinyl) and an electron-withdrawing group (nitrile), its participation in cycloadditions, particularly [3+2] or 1,3-dipolar cycloadditions, is expected to be highly regioselective and stereoselective. wikipedia.orgorganic-chemistry.org

In a 1,3-dipolar cycloaddition, the enaminonitrile can act as the dipolarophile, reacting with a 1,3-dipole such as a nitrone, nitrile oxide, or azide. wikipedia.orgrsc.orgyoutube.com The outcome of these reactions is largely governed by Frontier Molecular Orbital (FMO) theory. organic-chemistry.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the rate and regiochemistry of the reaction.

Regioselectivity: The orientation of the dipole relative to the dipolarophile is dictated by the orbital coefficients of the interacting atoms. For this compound, the electron-donating pyrrolidine (B122466) group increases the electron density at the β-carbon, while the electron-withdrawing nitrile group lowers it at the α-carbon. This polarization means that in a HOMO(dipolarophile)-LUMO(dipole) controlled reaction, the larger orbital coefficient on the nucleophilic β-carbon of the enaminonitrile will preferentially align with the larger orbital coefficient on the electrophilic terminus of the 1,3-dipole. The reverse is true for LUMO(dipolarophile)-HOMO(dipole) controlled reactions. organic-chemistry.orgmasterorganicchemistry.com Computational studies are often employed to predict these outcomes by calculating the energies and coefficients of the frontier orbitals. chim.itnih.gov

Stereoselectivity: The stereochemical outcome refers to the formation of one stereoisomer in preference to another (e.g., endo vs. exo, or syn vs. anti). youtube.comkhanacademy.org In concerted cycloadditions, the stereochemistry of the reactants is often transferred to the product. frontiersin.org The approach of the dipole to the face of the enaminonitrile can be influenced by steric hindrance from the bulky pyrrolidine group, leading to the preferential formation of a specific diastereomer. Secondary orbital interactions between the reactants in the transition state can also play a crucial role in stabilizing one stereochemical pathway over another. frontiersin.org

| Selectivity Type | Governing Principle | Key Factors for this compound | Method of Investigation |

|---|---|---|---|

| Regioselectivity | Frontier Molecular Orbital (FMO) Theory | Electronic effects of pyrrolidinyl (donor) and nitrile (acceptor) groups; Orbital energy gaps (HOMO-LUMO) | DFT Calculations, NMR Spectroscopy of products |

| Stereoselectivity | Steric Hindrance & Secondary Orbital Interactions | Steric bulk of the pyrrolidine group; π-stacking interactions; solvent effects | X-ray Crystallography, 2D NMR (NOESY) |

Kinetic and Spectroscopic Probes for Reaction Intermediates

The elucidation of a reaction mechanism is incomplete without the detection and characterization of its transient intermediates. nih.goveurekalert.org Given their high reactivity and short lifetimes, this is often a significant challenge. A combination of kinetic studies and advanced spectroscopic techniques is typically employed. nih.govcardiff.ac.uk

Spectroscopic Techniques: Modern spectroscopy offers powerful tools for observing reactive intermediates directly. nih.gov

Nuclear Magnetic Resonance (NMR): Low-temperature NMR can be used to slow down a reaction, allowing for the observation of intermediates that would be too transient at room temperature.

UV-Visible (UV-Vis) Spectroscopy: The formation and decay of colored intermediates can be monitored in real-time, providing kinetic data. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is indispensable for detecting radical intermediates or species with unpaired electrons. For instance, cryoenzymology coupled with EPR has been used to trap and identify catalytically competent intermediates in metalloenzymes that process nitriles. marquette.edu

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is particularly well-suited for detecting charged intermediates directly from the reaction solution. nih.gov By analyzing the mass-to-charge ratio, the elemental composition of intermediates can be determined, and tandem MS (MS/MS) can provide structural information through fragmentation patterns.

Kinetic Analysis: Monitoring the concentration of reactants, intermediates, and products over time provides kinetic data that can be used to test a proposed mechanism. nih.govcardiff.ac.uk For example, observing an initial induction period or a burst phase can indicate the formation of an active intermediate or catalyst. Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can reveal which bonds are broken in the rate-determining step of the reaction. acs.org

The combination of these experimental techniques with computational chemistry provides a powerful synergy. DFT calculations can predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data to confirm their identity. marquette.edumdpi.com

| Technique | Type of Information Provided | Applicability to Enaminonitrile Reactions |

|---|---|---|

| Low-Temperature NMR | Structural information of stable or long-lived intermediates | Characterizing intermediates in cycloadditions or condensations |

| ESI-MS / MS-MS | Mass (elemental composition) and structural fragments of charged intermediates | Detecting protonated species, iminium ions, or anionic intermediates |

| EPR Spectroscopy | Detection and characterization of radical or paramagnetic species | Investigating single-electron transfer (SET) mechanisms |

| UV-Vis Spectroscopy | Kinetic data on the formation and decay of chromophoric species | Monitoring reactions involving colored intermediates or products |

| Kinetic Studies (e.g., KIE) | Information about the rate-determining step and transition state | Distinguishing between different proposed mechanistic pathways |

Proton Transfer Processes in Related Amino Compounds

Proton transfer is one of the most fundamental reactions in chemistry and is a key step in many organic reaction mechanisms. youtube.comyoutube.comyoutube.com For this compound, there are two primary basic sites susceptible to protonation: the nitrogen atom of the pyrrolidine ring and the nitrogen atom of the nitrile group.

The pyrrolidine nitrogen is an sp³-hybridized amine nitrogen. It is generally a good proton acceptor, forming a pyrrolidinium (B1226570) ion upon protonation. The basicity of this nitrogen is, however, modulated by the electron-donating character of the enamine system it is part of. In contrast, the nitrile nitrogen is sp-hybridized and is significantly less basic. Protonation of nitriles typically requires very strong acids, such as superacid systems (e.g., HF/SbF₅), to form nitrilium ions. rsc.org

In typical acidic conditions used in organic synthesis, protonation will overwhelmingly occur on the more basic pyrrolidine nitrogen. youtube.com This protonation can have significant mechanistic implications:

Catalysis: Protonation of the amino group can activate the molecule for certain reactions or, conversely, deactivate it for others by withdrawing electron density from the double bond.

Reaction Pathways: The protonated form of the enaminonitrile may follow a different reaction pathway compared to its neutral counterpart. For example, in a cascade reaction for the synthesis of pyrrolidine derivatives, a Brønsted acid was used to promote a nucleophilic addition by trapping a cationic species. nih.gov

Equilibria: The position of the protonation equilibrium will be dependent on the pKa of the conjugate acid and the pH of the medium. Understanding this equilibrium is essential for controlling reaction outcomes.

The mechanism of proton transfer itself involves the interaction of a lone pair of electrons on the basic nitrogen atom with a proton source (like H₃O⁺). youtube.comyoutube.com The ease of this transfer is related to the basicity of the site and the acidity of the proton donor.

| Site | Nitrogen Hybridization | Expected Basicity | Protonated Species | Conditions for Protonation |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | sp³ | Relatively High | Pyrrolidinium ion | Standard protic acids (e.g., HCl, H₂SO₄) |

| Nitrile Nitrogen | sp | Very Low | Nitrilium ion | Superacids (e.g., HF/SbF₅) |

Theoretical and Computational Investigations of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Quantum Chemical Characterization of Molecular Structures

Theoretical studies provide fundamental insights into the molecular structure and stability of 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. As a "push-pull" ethylene (B1197577), the molecule's geometry and electronic properties are heavily influenced by the electron-donating pyrrolidinyl group and the electron-withdrawing acrylonitrile (B1666552) moiety.

Geometry Optimization and Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable geometric conformations of this compound. Geometry optimization calculations aim to find the minimum energy structure on the potential energy surface. uq.edu.au For similar push-pull ethylenes, studies have shown that the central C=C double bond can exhibit a significant degree of single-bond character, leading to a lower barrier for rotation compared to typical alkenes. rsc.org This is due to the charge transfer from the donor (pyrrolidinyl) to the acceptor (acrylonitrile) group, which stabilizes a zwitterionic-like transition state for rotation.

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the pyrrolidine (B122466) ring and the C=C bond. Different conformers can arise from the puckering of the pyrrolidine ring and the relative orientation of the amino and cyano groups. Theoretical calculations on related systems suggest that planar or near-planar conformations are often favored to maximize π-electron delocalization, though steric hindrance can lead to twisted geometries. uq.edu.au

Table 1: Calculated Geometrical Parameters for a Representative Push-Pull Ethylene (Analogous to this compound)

| Parameter | Calculated Value (DFT B3LYP/6-31G*) |

| C=C Bond Length | 1.38 Å |

| C-N (pyrrolidine) Bond Length | 1.35 Å |

| C-C≡N Bond Angle | 178° |

| Dihedral Angle (N-C=C-C) | ~10-20° |

Note: The data in this table is representative of typical values found for analogous push-pull ethylene systems and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in determining the preferred conformation and reactivity of this compound. A key interaction to consider is the potential for intramolecular hydrogen bonding between the amino group (-NH2) and the nitrogen atom of the cyano group (-C≡N) or an atom within the pyrrolidine ring. sujps.comscilit.com

The presence and strength of such hydrogen bonds can be investigated computationally through methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. sujps.com These analyses can quantify the electron density at the bond critical points and the stabilization energy associated with the hydrogen bond. In similar enaminonitrile systems, intramolecular hydrogen bonds have been shown to influence the planarity of the molecule and the acidity of the N-H protons. sujps.comnih.gov The formation of a six-membered pseudo-ring through an N-H···N hydrogen bond is a common feature in related structures. rsc.org

Prediction and Interpretation of Spectroscopic Features

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govnih.gov For this compound, theoretical calculations can provide valuable data to aid in its experimental characterization. researchgate.net

A spectroscopic analysis of the closely related compound, aminoacrylonitrile, has been performed, providing a basis for understanding the spectral features of its derivatives. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations can predict the vibrational frequencies corresponding to different functional groups. For instance, the characteristic stretching frequency of the nitrile group (C≡N) is expected to be influenced by the electronic push-pull effect. nih.gov Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated to aid in the assignment of experimental peaks.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Technique | Predicted Feature |

| IR Spectroscopy | C≡N stretch: ~2200-2220 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹ |

| ¹H NMR Spectroscopy | Vinyl proton: δ 4.5-5.5 ppm; NH₂ protons: δ 5.0-6.0 ppm |

| ¹³C NMR Spectroscopy | C=C carbons: δ 90-110 ppm; C≡N carbon: δ 115-125 ppm |

Note: These are predicted values based on data for similar compounds and general trends in spectroscopy. Actual experimental values may vary.

Computational Modeling of Reaction Pathways

Computational modeling allows for the exploration of potential reaction pathways involving this compound, providing insights into its reactivity. acs.org

Transition State Characterization

The reactivity of this compound is largely dictated by the nature of its transition states in various reactions. For instance, in nucleophilic addition reactions to the nitrile group, computational methods can be used to locate and characterize the transition state structure. youtube.comsavemyexams.comlibretexts.org This involves calculating the geometry and energy of the highest point along the reaction coordinate, which is crucial for determining the reaction's activation energy and rate. researchgate.net The polarization of the nitrile bond, enhanced by the push-pull system, makes the carbon atom susceptible to nucleophilic attack. libretexts.org

Studies on Tautomeric Equilibria and Stability

The stability and potential tautomeric forms of this compound are of significant interest in understanding its chemical behavior and reactivity. As a "push-pull" ethylene, this molecule features an electron-donating amino group and an electron-withdrawing cyano group attached to the same double bond, which can lead to distinct electronic properties and the possibility of tautomerism. earthlinepublishers.com Tautomers are constitutional isomers of organic compounds that readily interconvert. youtube.com This phenomenon is a fundamental concept in organic chemistry with significant implications for reaction mechanisms. numberanalytics.com

Theoretical and computational chemistry offers powerful tools to investigate the potential tautomers of this compound and to predict their relative stabilities. The primary tautomeric equilibrium for this compound would involve the migration of a proton from the amino group to the α-carbon, resulting in an imine tautomer. The two principal tautomeric forms are the enamine form (the parent compound) and the imine form.

Enamine Tautomer: this compound Imine Tautomer: 2-Cyano-1-(1-pyrrolidinyl)ethanimine

Computational methods, particularly Density Functional Theory (DFT), are widely employed to study such tautomeric systems. nih.gov These calculations can provide optimized geometries, vibrational frequencies, and thermodynamic data for the different possible isomers. nih.govdntb.gov.ua By comparing the calculated Gibbs free energies of the enamine and imine forms, the position of the tautomeric equilibrium can be predicted.

Detailed research findings from computational studies on analogous systems, such as aminonitroethylenes, indicate that the enamine form is generally the more stable tautomer due to the resonance stabilization afforded by the push-pull system. earthlinepublishers.com The delocalization of the nitrogen lone pair into the π-system of the double bond and the cyano group is a key stabilizing factor.

The stability of these tautomers can be influenced by several factors, including the solvent environment. nih.gov Polar solvents may stabilize one tautomer over the other through differential solvation effects. Computational models can account for this by using methods like the Polarizable Continuum Model (PCM).

Below are illustrative data tables representing the kind of results that would be obtained from a DFT study on the tautomeric equilibrium of this compound.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Enamine | B3LYP | 6-311++G(d,p) | 0.00 |

| Imine | B3LYP | 6-311++G(d,p) | +8.5 |

This table showcases the expected higher stability of the enamine tautomer compared to the imine form, as indicated by its lower relative energy.

Table 2: Predicted Equilibrium Constants in Different Solvents

| Solvent | Dielectric Constant | Tautomer Favored | Predicted Keq ([Imine]/[Enamine]) |

| Gas Phase | 1.0 | Enamine | 1.2 x 10-6 |

| Dichloromethane | 8.9 | Enamine | 5.8 x 10-6 |

| Acetonitrile (B52724) | 37.5 | Enamine | 9.1 x 10-6 |

This table illustrates how the equilibrium constant, while still heavily favoring the enamine, might shift slightly with solvent polarity.

The kinetic aspects of the tautomerization can also be investigated computationally by locating the transition state for the proton transfer reaction. The calculated activation energy provides insight into the rate of interconversion between the tautomers. For many imine-enamine tautomerizations, the process is catalyzed by acids or bases. youtube.com

Advanced Catalytic Methodologies for the Synthesis and Derivatization of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Organocatalytic Strategies for Pyrrolidine-Containing Systems

The rise of enantioselective organocatalysis has provided powerful tools for synthesizing chiral molecules, offering a valuable alternative to metal-catalyzed transformations. bohrium.comdntb.gov.ua This approach is noted for its operational simplicity, catalyst availability, and often lower toxicity. bohrium.comdntb.gov.ua Within this field, the pyrrolidine (B122466) scaffold, particularly derived from the amino acid proline, is a privileged structural motif for many effective organocatalysts. nih.govbeilstein-journals.orgmdpi.com The functional and stereochemical information embedded in chiral pyrrolidine-based catalysts allows for high levels of stereocontrol in a variety of chemical reactions. nih.govmdpi.com Extensive modifications of the basic proline structure, such as the development of diarylprolinol silyl (B83357) ethers, have been pursued to optimize catalyst efficiency and adapt them to more complex or less reactive substrates. beilstein-journals.orgmdpi.com

Spirooxindoles are a medicinally important class of compounds, and a significant subclass, spiro[oxindole-3,2′-pyrrolidine]s (SOPs), exhibit potent anticancer and antimicrobial activities. rsc.org Asymmetric organocatalysis has become a cornerstone for the stereocontrolled synthesis of these complex structures. rsc.org A predominant method is the [3+2] cycloaddition reaction between isatin-derived azomethine ylides and various electron-deficient alkenes. rsc.orgnih.gov

This transformation can be performed as a three-component reaction using isatins, amino acids (or their derivatives), and alkenes. rsc.org In this sequence, chiral organocatalysts, such as those derived from cinchonidine (B190817) or chiral amines, can effectively control the diastereoselectivity and enantioselectivity of the cycloaddition. nih.govrsc.org For instance, a strategy for constructing optically active 5′-CF3 spiro[pyrrolidin-3,2′-oxindole] involves the 1,3-dipolar cycloaddition of ketimines (derived from isatins and CF3CH2NH2) with enals, yielding products with four contiguous stereogenic centers in excellent yields and selectivities. rsc.org Another approach demonstrated that chiral amine-catalyzed [3+2] cycloaddition between isatin-derived azomethine ylides and α,β-unsaturated aldehydes can be successfully carried out to produce SOPs. nih.gov

| Entry | Aldehyde/Enone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | >99:1 | 98 |

| 2 | (E)-2-Butenal | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | >99:1 | 97 |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 99 | >99:1 | 99 |

| 4 | (E)-3-(Furan-2-yl)acrylaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | >99:1 | 97 |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. researchgate.nettandfonline.com This approach offers significant advantages, including high atom and step economy, reduced waste generation, and the rapid construction of molecular complexity. researchgate.nettandfonline.com Pyrrolidine derivatives are frequently synthesized using MCRs, often facilitated by organocatalysts. researchgate.net

For example, organocatalysts like (S)-α,α-diphenyl-2-pyrrolidinemethanol have been used to synthesize complex pyrrolidine structures via a multicomponent approach. tandfonline.com A notable application is the 1,3-dipolar cycloaddition reaction, which can be designed as an MCR. The reaction of isatin (B1672199), an amino acid ester, and a dipolarophile, such as (Z)-5-arylidine-2-thioxothiazolidin-4-one, can produce rhodanine-substituted spirooxindole pyrrolidine derivatives in a one-pot, three-component fashion. tandfonline.com This process typically involves the in situ formation of an azomethine ylide intermediate from the isatin and amino acid. tandfonline.com Similarly, novel 3,4-dibenzoyl-5-hetarylpyrrolidines can be synthesized through a 1,3-dipolar cycloaddition MCR involving heterocyclic aldehydes, amino acid esters, and trans-1,2-dibenzoylethylene. tandfonline.com

Metal-Free Catalysis in N-Heterocyclic Framework Construction

The development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks is a significant goal in green and sustainable chemistry. researchgate.netrsc.org These methods avoid the costs, toxicity, and contamination issues associated with residual transition metals. Research in this area has yielded diverse strategies, including catalyst-free domino reactions and the use of simple organic molecules or reagents as catalysts. researchgate.netrsc.org

For the construction of pyrrolidine rings, several metal-free approaches have been reported. A catalyst-free, three-component domino reaction has been developed for the synthesis of pyrimidinetriones in an aqueous medium with high chemoselectivity. rsc.org This method is characterized by rapid reaction times, high yields, and operational simplicity, often avoiding the need for chromatographic purification. rsc.org In another example, trifluoromethanesulfonic acid (TfOH) can catalyze the N-alkylation of sulfonamides with cyclic ethers to synthesize pyrrolidines. rsc.org The use of iodine as a catalyst has also been explored for the synthesis of multi-substituted pyrroles from alkynes, TMSCN, and N,N-disubstituted formamides under solvent-free conditions. rsc.org These examples underscore the potential of metal-free conditions to facilitate the construction of diverse N-heterocyclic frameworks. researchgate.netrsc.org

| Heterocycle Type | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Pyrrolidinyl Spirooxindoles | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral α-amino acids | Catalyst-free, EtOH/H₂O, rt | Green, high yields, no column chromatography rsc.org |

| 4-Methylenepyrrolidines | Allenoates, o-hydroxyaryl azomethine ylides | Triphenylphosphine (20 mol%) | [3+2]-cycloaddition, gram-scale possible |

| Pyrrolidines | N-Sulfonyl-tetrahydrofuran | TfOH (10 mol%), Toluene, 120 °C | N-alkylation of sulfonamides |

| Multi-substituted Pyrroles | Alkynes, TMSCN, N,N-disubstituted formamides | Iodine (20 mol%), Solvent-free, 80 °C | Sustainable, good yields (up to 98%) |

Photoredox Catalysis in Amination Reactions

Photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling novel transformations under mild conditions using visible light. nih.govchemrxiv.org This strategy is particularly effective for generating radical intermediates, which can participate in a wide range of reactions, including C-N bond formation for the synthesis and functionalization of amines like pyrrolidine. nih.govresearchgate.net

A notable application involves the reductive cleavage of inert C–N bonds in N-benzoyl pyrrolidines, which can be achieved through a combination of a Lewis acid and a photoredox catalyst. nih.govchemrxiv.org This process involves a single-electron transfer to the amide, leading to site-selective C2–N bond cleavage. nih.gov The resulting carbon-centered radical can then be used in further transformations, such as C-C bond formation with alkenes and alkynes, or in "skeletal remodeling" to convert pyrrolidines into other valuable structures like aziridines or γ-lactones. nih.gov The Lewis acid plays a crucial role by promoting the single-electron transfer from the photocatalyst to the amide. nih.govchemrxiv.org This dual catalytic system has been shown to be versatile, facilitating a variety of radical-mediated transformations that expand the scope of synthetic applications for pyrrolidine-containing molecules. nih.gov Furthermore, photoredox catalysis allows for the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry for rapidly creating diverse compound libraries. charnwooddiscovery.com

| Entry | Reaction Partner | Photocatalyst | Lewis Acid | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | γ-terpinene (H-donor) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Zn(OTf)₂ | Ring-opening | 95 |

| 2 | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Zn(OTf)₂ | Alkenylation | 65 (Z/E = 88:12) |

| 3 | 1-Ethynyl-4-methylbenzene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Zn(OTf)₂ | Alkynylation | 75 (Z/E > 95:5) |

| 4 | - | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Zn(OTf)₂ | Aziridination (skeletal remodeling) | 56 |

Research on Derivatives and Analogues of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Structure-Reactivity Relationships in Substituted 3-Aminoacrylonitriles

The reactivity of 3-aminoacrylonitriles, including the pyrrolidinyl derivative, is governed by the electronic properties of the substituents attached to the molecule. The interplay of inductive and resonance effects dictates the electron density distribution across the enamine and nitrile functionalities, which in turn influences the compound's behavior in chemical reactions. nih.govlumenlearning.com

Electronic Effects of Substituents:

Inductive Effect (-I/+I): Electronegative atoms or groups (like halogens or nitro groups) attached to the system can withdraw electron density through the sigma bonds, a phenomenon known as a negative inductive effect (-I). lumenlearning.com This generally deactivates the molecule towards electrophilic attack. Conversely, alkyl groups exert a positive inductive effect (+I), donating electron density and activating the molecule. libretexts.org In 3-amino-3-(1-pyrrolidinyl)acrylonitrile, the pyrrolidine (B122466) ring itself influences the electronic nature of the core structure.

Resonance Effect (-R/+R): Substituents with lone pairs of electrons (like amino and alkoxy groups) can donate electron density to a conjugated π-system, an effect termed a positive resonance effect (+R). lumenlearning.com This delocalization increases the nucleophilicity of the β-carbon of the acrylonitrile (B1666552) backbone, making it more susceptible to electrophilic attack. The amino group in enaminonitriles is a powerful +R donor. Electron-withdrawing groups with double or triple bonds (like nitro or carbonyl groups) can withdraw electron density via resonance (-R effect). lumenlearning.com

| Effect Type | Description | Example Group | Impact on 3-Aminoacrylonitrile Core |

|---|---|---|---|

| Inductive (Electron-Withdrawing, -I) | Withdraws electron density through sigma bonds, deactivating the molecule toward electrophiles. lumenlearning.com | -NO₂, -Cl, -F | Decreases nucleophilicity of the β-carbon. |

| Inductive (Electron-Donating, +I) | Donates electron density through sigma bonds, activating the molecule toward electrophiles. libretexts.org | -CH₃, -C₂H₅ | Increases nucleophilicity of the β-carbon. |

| Resonance (Electron-Donating, +R) | Donates electron density through the π-system, strongly activating the molecule. lumenlearning.com | -NH₂, -OH, -OR | Significantly increases electron density and nucleophilicity at the β-carbon. |

| Resonance (Electron-Withdrawing, -R) | Withdraws electron density from the π-system, deactivating the molecule. lumenlearning.com | -C=O, -CN | Decreases overall electron density. |

Synthesis and Transformations of Related Pyrrolidine-Based Amines

The pyrrolidine motif is a cornerstone in many biologically active compounds and serves as a versatile scaffold in organic synthesis. mdpi.com The synthesis of pyrrolidine-based amines and their subsequent transformations are well-established areas of research.

Synthesis Routes: Methods for synthesizing pyrrolidine derivatives are diverse. One common approach involves the N-heterocyclization of primary amines with diols, often catalyzed by transition metal complexes like iridium. organic-chemistry.org Another strategy is the intramolecular amination of organoboronates to form the pyrrolidine ring. organic-chemistry.org For optically active derivatives, starting materials like 4-hydroxy-proline can be converted over several steps into chiral 3-aminopyrrolidines. google.com The reaction of pyrrolidine with Vilsmeier's reagent can yield nitrile-containing intermediates, which are precursors to more complex structures. mdpi.com

Transformations: Pyrrolidine-based enaminonitriles, such as this compound, are valuable intermediates. Their chemical transformations often leverage the nucleophilic character of the β-carbon and the reactivity of the nitrile group.

Alkylation and Cyclization: The enamine can be N-alkylated, for example with α-haloketones. This is often followed by an intramolecular Thorpe-Ziegler cyclization, where the carbanion generated adjacent to the N-alkyl group attacks the nitrile, leading to the formation of substituted 3-aminopyrroles. researchgate.net

Reaction with Electrophiles: The electron-rich double bond readily reacts with various electrophiles. For instance, coupling with diazonium salts can lead to arylhydrazono derivatives, which are themselves precursors to other heterocyclic systems like pyrazoles. nih.govresearchgate.net

Cycloaddition Reactions: Pyrrolidine can react with aldehydes to form azomethine ylides, which can then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes to create bicyclic structures. beilstein-journals.org This highlights the potential for the pyrrolidine moiety to participate directly in forming fused ring systems.

Investigation of Diverse Fused Pyrrolidine Heterocycles

Enaminonitriles are widely recognized as powerful precursors for constructing a vast array of heterocyclic compounds due to their dual functionality. nih.govacs.org The pyrrolidine ring of this compound can be incorporated into a larger, fused heterocyclic system through various synthetic strategies.

One prominent method involves the reaction of enaminonitriles with binucleophilic reagents or through intramolecular cyclizations. For example, the reaction of acylethynylpyrroles with malononitrile (B47326) can lead to the formation of complex pyrrole-containing structures, and in some cases, intramolecular cyclization yields pyrrolizine derivatives. nih.gov This demonstrates how a pyrrole (B145914) (structurally related to pyrrolidine) can serve as the foundation for building fused systems.

The "tert-amino effect" is another relevant concept, describing cyclization reactions of ortho-substituted N,N-dialkylanilines. nih.gov While not directly a pyrrolidine system, the principle of an α-methylene group of a cyclic amine (like pyrrolidine) participating in a ring-forming reaction is applicable. This could involve an intramolecular attack of a C-H bond adjacent to the pyrrolidine nitrogen onto an electrophilic center, leading to a fused five- or six-membered ring. nih.gov

| Heterocycle Class | General Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazoles | Reaction of enaminonitrile with hydrazine (B178648) or coupling with diazonium salts followed by cyclization. | Condensation / Cyclization | nih.govresearchgate.netnih.gov |

| Pyrimidines | Reaction with amidines, guanidine (B92328), or urea. Condensation of nitriles at controlled temperatures. | Condensation / Cyclization | nih.govrsc.org |

| Pyrroles | N-alkylation with α-haloketones followed by Thorpe-Ziegler cyclization. | Alkylation / Intramolecular Cyclization | researchgate.net |

| Isoxazoles | Reaction with hydroxylamine. | Condensation / Cyclization | nih.gov |

| Pyrrolizines | Intramolecular cyclization of substituted pyrrole precursors. | Intramolecular Cyclization | nih.gov |

Comparative Analysis with Other Enaminonitrile Classes

The reactivity of this compound can be contextualized by comparing it with other classes of enaminonitriles, such as those derived from piperidine (B6355638), morpholine (B109124), or acyclic secondary amines.

Effect of the Amine Moiety: The nature of the amine substituent significantly impacts the enaminonitrile's properties. Pyrrolidine is known to form highly nucleophilic enamines. Compared to a morpholine derivative, where the oxygen atom exerts a -I effect, a pyrrolidine-based enaminonitrile is generally more electron-rich and thus more reactive toward electrophiles. Piperidine-based enaminonitriles have reactivity comparable to their pyrrolidine counterparts. nih.govresearchgate.net

Steric Hindrance: The five-membered pyrrolidine ring may offer a different steric environment around the nitrogen atom compared to the six-membered piperidine or morpholine rings, or to acyclic amines. This can influence the approach of reagents in both alkylation and cyclization reactions, potentially affecting reaction rates and product distributions.

Reaction Pathways: While many enaminonitriles undergo similar transformations (e.g., cyclization to pyrazoles or pyrimidines), the specific substituents can open up unique reaction pathways. For instance, studies on the condensation of various organonitriles have shown that electronic effects, steric hindrance, and the position of substituents can flexibly lead to different products like β-enaminonitriles or 4-aminopyrimidines under controlled conditions. rsc.org The reaction of aminonitriles with aminothiols to form thiazolines and subsequently dipeptides highlights a distinct reaction pathway relevant in prebiotic chemistry studies. mdpi.com The choice of the amine is crucial; for example, aryl-substituted amino groups on the enamine were found to be optimal for facilitating the N-anion formation required for alkylation and subsequent Thorpe-Ziegler cyclization. researchgate.net

Ultimately, the pyrrolidine ring in this compound imparts a specific combination of electronic and steric properties that make it a highly reactive and useful building block in heterocyclic synthesis, with a reactivity profile that is potent even when compared to other common enaminonitrile structures.

Future Directions in the Academic Research of 3 Amino 3 1 Pyrrolidinyl Acrylonitrile

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 3-Amino-3-(1-pyrrolidinyl)acrylonitrile and its derivatives is a primary area for future research, with a strong emphasis on the development of sustainable and efficient methodologies. Current synthetic approaches for related acrylonitrile (B1666552) adducts often rely on conventional heating and catalysts that may not align with the principles of green chemistry. Future research is anticipated to focus on the following areas:

Microwave-Assisted Organic Synthesis (MAOS): As demonstrated in the synthesis of other n-alkyliminobis-propionitriles, microwave irradiation can significantly reduce reaction times and improve yields. nih.gov The application of MAOS to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Green Catalysts and Solvents: The exploration of environmentally benign catalysts, such as molecular sieves, and the use of greener solvents will be crucial. nih.gov Research into solid acid catalysts or enzymatic processes could provide highly selective and sustainable synthetic routes.

One-Pot Syntheses: Developing one-pot methodologies, where multiple reaction steps are carried out in the same vessel, can enhance efficiency by minimizing waste and purification steps. Future work could explore one-pot procedures for the synthesis and subsequent functionalization of the this compound scaffold.

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, energy efficiency. | Synthesis of n-alkyliminobis-propionitriles. nih.gov |

| Green Catalysis | Use of environmentally friendly catalysts (e.g., molecular sieves), reduced waste. | Aza-Michael addition reactions. nih.gov |

| One-Pot Syntheses | Increased efficiency, reduced waste, and cost-effectiveness. | Synthesis of various heterocyclic compounds. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The inherent reactivity of the enaminonitrile moiety in this compound makes it a versatile building block for the synthesis of more complex molecules. Future research is expected to delve into its utility in various synthetic transformations:

Synthesis of Heterocyclic Compounds: β-enaminonitriles are well-established precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. rsc.org Future studies will likely explore the use of this compound in the synthesis of novel quinoline, thiophene, and pyrimidine (B1678525) derivatives, which are known to possess diverse biological activities. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): The development of new MCRs involving this compound as a key component could lead to the rapid generation of molecular diversity. These reactions are highly valued for their efficiency and atom economy.

Asymmetric Synthesis: The pyrrolidine (B122466) ring in this compound introduces a chiral center, making it a valuable target for asymmetric synthesis. Future work could focus on the stereoselective synthesis of enantiomerically pure forms of this compound and its derivatives, which is crucial for applications in medicinal chemistry.

| Transformation Type | Potential Products | Significance |

| Heterocycle Synthesis | Quinolines, thiophenes, pyrimidines. | Access to biologically active scaffolds. rsc.orgresearchgate.net |

| Multicomponent Reactions | Diverse and complex molecular architectures. | High efficiency and atom economy in generating compound libraries. |

| Asymmetric Synthesis | Enantiomerically pure pyrrolidine derivatives. | Crucial for developing stereospecific therapeutic agents. |

Expansion into Materials Science and Supramolecular Chemistry

The unique structural features of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in the fields of materials science and supramolecular chemistry.

Polymer Chemistry: Acrylonitrile derivatives are fundamental monomers in polymer synthesis. The incorporation of this compound into polymer chains could impart novel properties, such as improved thermal stability or specific recognition capabilities. Its use as a comonomer in polyacrylonitrile (B21495) (PAN) could be explored to enhance polymer properties.

Supramolecular Assemblies: The presence of hydrogen bond donors (the amino group) and acceptors (the nitrile group and the pyrrolidine nitrogen) makes this compound an excellent candidate for the construction of supramolecular architectures through self-assembly.

Functional Materials: The nitrile group can be chemically modified to create materials with interesting optical or electronic properties. For instance, derivatization could lead to the development of novel dyes, sensors, or components for molecular electronics.

| Field of Application | Potential Role of this compound | Anticipated Outcome |

| Polymer Chemistry | Comonomer in polymerization reactions. | Polymers with enhanced thermal stability and functionality. |

| Supramolecular Chemistry | Building block for self-assembly. | Formation of well-defined supramolecular structures. |

| Functional Materials | Precursor for functional dyes or sensors. | Development of new materials with tailored optical or electronic properties. |

Advanced Integrated Experimental and Computational Studies

To fully unlock the potential of this compound, a synergistic approach combining experimental work with advanced computational modeling will be indispensable.

Density Functional Theory (DFT) Simulations: DFT studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org Such calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts.

Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, computational tools like molecular docking can be used to predict the binding affinity of this compound derivatives to specific biological targets. rsc.org This can accelerate the discovery of new therapeutic agents.

Reaction Mechanism Elucidation: Integrated experimental and computational studies can be employed to elucidate the mechanisms of reactions involving this compound. This fundamental understanding is crucial for optimizing reaction conditions and expanding the synthetic utility of the compound.

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reaction pathways and spectroscopic properties. rsc.org |

| Molecular Docking | Prediction of binding to biological targets. | Identification of potential drug candidates. rsc.org |

| Integrated Experimental/Computational Studies | Elucidation of reaction mechanisms. | Optimization of synthetic protocols and expansion of synthetic scope. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-3-(1-pyrrolidinyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a condensation reaction between a pyrrolidine derivative (e.g., 1-pyrrolidinecarbaldehyde) and malononitrile in the presence of a base like sodium ethoxide. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios to maximize yield. Catalytic systems, such as Pd(OAc)₂ with phosphine ligands, may enhance regioselectivity in similar acrylonitrile derivatives .

Q. How can researchers distinguish between geometric isomers (E/Z) in acrylonitrile derivatives during synthesis?

- Methodological Answer : Geometric isomerism in acrylonitrile derivatives is resolved using ¹H NMR spectroscopy . For example, the coupling constant (J) of the vinylic protons differs significantly between E-isomers (J = 12–16 Hz) and Z-isomers (J = 8–12 Hz). In a study on fluoropyridine acrylonitriles, E/Z ratios were quantified via integration of distinct proton signals in CDCl₃ .

Q. What safety protocols are critical when handling acrylonitrile-based compounds in the lab?

- Methodological Answer : Acrylonitrile derivatives require strict adherence to fume hood use , nitrile gloves, and respiratory protection due to potential neurotoxicity and carcinogenicity. Toxicity assessments should follow guidelines from agencies like the ATSDR, which recommend monitoring airborne concentrations (PEL: 2 ppm) and using LC-MS/MS for metabolite detection in biological samples .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution at the acrylonitrile’s α,β-unsaturated nitrile group. Fukui indices identify nucleophilic attack sites, while transition-state analysis predicts regioselectivity in Michael additions. PubChem data and reaction databases validate computational predictions .

Q. What strategies resolve contradictions in biological activity data for acrylonitrile derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. antiviral effects) are addressed by dose-response normalization and controlling variables like cell line specificity (e.g., HEK293 vs. HeLa). Studies should include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .

Q. How do steric and electronic effects of the pyrrolidine substituent influence the compound’s photophysical properties?

- Methodological Answer : The pyrrolidine ring’s electron-donating nature and conformational flexibility alter the acrylonitrile’s HOMO-LUMO gap . UV-Vis spectroscopy (λmax 300–350 nm) and fluorescence quantum yield measurements (using quinine sulfate as a standard) quantify these effects. Comparative studies with piperidine or morpholine analogs isolate steric contributions .

Q. What advanced catalytic systems improve enantioselectivity in asymmetric syntheses involving this compound?

- Methodological Answer : Chiral organocatalysts (e.g., Cinchona alkaloids) or metal-ligand complexes (e.g., Ru-BINAP) achieve enantioselective additions. For instance, a study on pyridinyl acrylonitriles reported >90% ee using a Pd-catalyzed Heck reaction with chiral phosphine ligands. Reaction progress is monitored via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental persistence of acrylonitrile derivatives?

- Methodological Answer : Follow EPA guidelines for PECO/PESO criteria :

- Population : Aquatic organisms (e.g., Daphnia magna).

- Exposure : LC50 determination via OECD Test 202.

- Outcome : Biodegradation half-life (OECD 301F) and metabolite profiling via GC-MS.

Prioritize studies with low nanomolar detection limits to comply with regulatory thresholds .

Q. What statistical methods are robust for analyzing dose-dependent toxicity data?

- Methodological Answer : Probit analysis (log-transformed doses) calculates LD50/LC50 values with 95% confidence intervals. For non-linear responses, Hill slope models (GraphPad Prism) fit sigmoidal curves. Meta-analyses of ATSDR toxicological profiles require random-effects models to account for interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.